molecular formula C19H13Cl2F3N4O3S2 B2756096 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392298-90-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2756096
CAS RN: 392298-90-7
M. Wt: 537.35
InChI Key: MAYIJAGJUJAIFA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13Cl2F3N4O3S2 and its molecular weight is 537.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Compounds with structural similarities to the specified chemical have been synthesized through various methods, demonstrating the versatility of thiadiazole derivatives in chemical synthesis. For example, the compounds featuring difluoromethyl groups attached to thiadiazole and halophenyl rings showcase a 'V' shaped molecular structure, achieved through specific intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D arrays formation (Boechat et al., 2011). Additionally, novel thiadiazole derivatives have been prepared using carbodiimide condensation, identified by various analytical techniques, highlighting the chemical diversity and potential for targeted medicinal applications (Yu et al., 2014).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of thiadiazole derivatives. For instance, thiazolidinone and acetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against a range of microorganisms, which underscores the potential of such compounds in treating infections (Mistry, Desai, & Intwala, 2009). Furthermore, rhodanine-3-acetic acid derivatives exhibited potent activity against mycobacteria, including Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

The anticancer potential of thiadiazole derivatives is a significant area of interest. Research has shown that certain thiadiazole and thiazolidinone compounds possess notable antitumor activity against various cancer cell lines, including breast, lung, and colorectal cancers. These findings suggest the potential of these compounds as scaffolds for developing new anticancer drugs (Ekrek et al., 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O3S2/c20-11-2-4-12(5-3-11)31-8-15(29)26-17-27-28-18(33-17)32-9-16(30)25-14-7-10(19(22,23)24)1-6-13(14)21/h1-7H,8-9H2,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYIJAGJUJAIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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